Product packaging for Butyl Triflate(Cat. No.:CAS No. 75618-25-6)

Butyl Triflate

Cat. No.: B1337834
CAS No.: 75618-25-6
M. Wt: 206.19 g/mol
InChI Key: SEXLAQXMAFCJCO-UHFFFAOYSA-N
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Description

Significance of the Triflate Anion in Organic Synthesis

The trifluoromethanesulfonate (B1224126) anion, commonly known as triflate (CF₃SO₃⁻), is a polyatomic ion renowned for its exceptional stability. wikipedia.orgchemeurope.com This stability arises from the potent electron-withdrawing effect of the trifluoromethyl group, coupled with resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom. wikipedia.orgchemeurope.com The parent acid, triflic acid (CF₃SO₃H), is classified as a superacid, signifying its extreme acidity, even surpassing that of pure sulfuric acid. wikipedia.orgchemeurope.com

This inherent stability makes the triflate anion an outstanding leaving group in a wide array of organic reactions. wikipedia.orgchemeurope.com A good leaving group is a molecular fragment that departs with a pair of electrons, and its ability to stabilize the subsequent negative charge is paramount. The triflate anion's ability to effectively stabilize this charge renders it up to 30,000 times more effective as a leaving group than the commonly used tosylate anion. solvay.com Consequently, alkyl and aryl triflates are highly reactive electrophiles, readily participating in nucleophilic substitution reactions, as well as in transition-metal-catalyzed cross-coupling reactions like Suzuki and Heck couplings. wikipedia.orgchemeurope.com

Overview of Butyl Triflate as a Reactive Intermediate and Reagent

This compound (C₅H₉F₃O₃S) is an aliphatic ester of triflic acid that serves as a potent alkylating agent, designed to introduce a butyl group into a target molecule. Its high reactivity is a direct consequence of the triflate group's exceptional leaving group ability. This property facilitates a range of chemical transformations, most notably nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions.

The general structure of this compound consists of a butyl group attached to the oxygen atom of the triflate moiety. However, "this compound" can refer to four distinct structural isomers, each exhibiting unique reactivity profiles based on the arrangement of the butyl carbon skeleton: n-butyl triflate, sec-butyl triflate, isothis compound, and tert-butyl triflate. These isomers are typically synthesized from the corresponding butanol isomer and a triflating agent, such as trifluoromethanesulfonic anhydride (B1165640), often in the presence of a base like pyridine. prepchem.com Due to their high reactivity, particularly in SN2 reactions, alkyl triflates must be stored in environments free of nucleophiles, including water. wikipedia.orgchemeurope.com

The subsequent sections of this article will delve into the specific chemical properties, synthesis, and reactivity of each of the four this compound isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F3O3S B1337834 Butyl Triflate CAS No. 75618-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXLAQXMAFCJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448418
Record name Butyl Triflate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75618-25-6
Record name Butyl Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl Trifluoromethanesulfonate
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Synthetic Methodologies for Butyl Triflate

Direct Synthesis from Butanol Derivatives

Direct methods involve the reaction of an alcohol with a highly reactive triflic acid derivative. These reactions are typically rapid and proceed via nucleophilic attack of the butanol oxygen onto the electrophilic sulfur atom of the triflating agent.

A common and efficient method for preparing butyl triflate is the reaction of n-butanol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This reaction is an esterification where the highly reactive anhydride serves as the triflyl group donor. The general reaction is exothermic and typically carried out at reduced temperatures (e.g., 0 °C to below 5 °C) to control the reaction rate and minimize side reactions. google.com The yield for this type of reaction can be quite high, with some literature reporting yields of approximately 93%.

Role of Basic Conditions (e.g., Pyridine)The reaction between an alcohol and trifluoromethanesulfonic anhydride generates one equivalent of triflic acid (CF₃SO₃H) as a byproduct. Triflic acid is a superacid and its presence can lead to undesired side reactions, including dehydration of the starting alcohol or decomposition of the product triflate.tcichemicals.comTo neutralize this strong acid, a non-nucleophilic or sterically hindered base is typically added to the reaction mixture.orgsyn.orgPyridine or its derivatives are commonly employed for this purpose.tcichemicals.combenchchem.comThe base scavenges the generated triflic acid, forming a pyridinium (B92312) triflate salt, which is generally inert under the reaction conditions and can be easily removed during the workup procedure.tcichemicals.comtandfonline.comThis ensures that the reaction proceeds cleanly towards the formation of the desired this compound.

This compound can also be synthesized through the direct reaction of n-butanol with triflic acid. This is a direct esterification reaction. Due to the principle of microscopic reversibility, the presence of water would drive the reaction backward, hydrolyzing the this compound product back to butanol and triflic acid. Therefore, this reaction must be conducted under strictly anhydrous conditions to ensure a high yield of the desired ester. The removal of water as it is formed, for instance through azeotropic distillation, can be employed to drive the equilibrium towards the product side.

Table 1: Comparison of Direct Synthesis Methods

ReactantCo-reagent/ConditionsReported YieldKey Considerations
n-ButanolTrifluoromethanesulfonic Anhydride, Pyridine~93% Exothermic reaction requiring temperature control. Base is crucial to neutralize acidic byproduct. tcichemicals.comorgsyn.org
n-ButanolTriflic AcidN/AStrictly anhydrous conditions are required to prevent product hydrolysis.

Indirect Synthesis via Metathesis Reactions

Indirect synthesis relies on substitution or metathesis reactions where a suitable leaving group on a butyl precursor is displaced by a triflate anion.

A widely used indirect method involves the reaction of a butyl halide, such as 1-bromobutane (B133212) or butyl iodide, with a metallic triflate salt. nih.govnih.gov Silver triflate (AgOTf) is frequently used for this purpose. The driving force for this metathesis reaction is the precipitation of the insoluble silver halide (e.g., AgBr or AgI), which effectively removes it from the reaction equilibrium and pushes the reaction to completion. nih.govchemeurope.comwikipedia.org This method is a versatile route to alkyl triflates and has been shown to produce this compound from 1-bromobutane in good yield (~78%). The reaction conditions, including solvent and temperature, are critical parameters that must be controlled to optimize the yield and prevent side reactions. dtic.milresearchgate.net

Table 2: Example of Indirect Synthesis via Metathesis

Reactant 1Reactant 2Reported YieldDriving Force
1-Bromobutane Silver Triflate ~78% Precipitation of insoluble Silver Bromide. nih.gov
Mechanistic Investigations of Metathesis PathwaysStudies on the metathesis reaction between bromoalkanes and silver triflate have revealed a complex process influenced by several factors.dtic.milresearchgate.netThe reaction mechanism and product distribution are highly dependent on the solvent, temperature, and reaction time.dtic.milKinetic analyses suggest the potential for anchimeric assistance (neighboring group participation) from the bromine atom, which can form a bridging bromonium ion.nih.govThere is also evidence for participation by the triflate group itself in the displacement of the second bromine in dibromoalkane substrates.dtic.milresearchgate.net

The choice of solvent is particularly crucial. Reactions in non-polar solvents like benzene (B151609) tend to be slower and exhibit less rearrangement, whereas reactions in chlorinated solvents like carbon tetrachloride can be faster but may lead to side products. nih.govdtic.mil For example, in one study, the use of carbon tetrachloride as a solvent resulted in the formation of 4-chlorothis compound as a minor byproduct, suggesting that the solvent can participate in the reaction. dtic.mil This highlights the delicate balance of reaction parameters required to achieve a high yield of the desired this compound and underscores the intricate mechanistic pathways involved in this synthetic transformation. dtic.milresearchgate.net

Influence of Alkane Chain Length on Reactivity and Selectivity

The reactivity and selectivity in the synthesis of alkyl triflates, including this compound, are significantly influenced by the length of the alkane chain of the starting material, particularly in metathesis reactions involving bromoalkanes and silver triflate. researchgate.net Research on the synthesis of α,ω-alkanediyl ditriflates and ω-bromoalkyl triflates from α,ω-dibromoalkanes has revealed a distinct difference in behavior between shorter and longer chain homologues. researchgate.netdtic.mil

Shorter chain α,ω-dibromoalkanes, specifically from 1,2-dibromoethane (B42909) to 1,4-dibromobutane, exhibit unique reactivity and product selectivity. researchgate.net These lower homologues tend to form the desired monobromoalkyl triflate and alkanediyl ditriflate products cleanly. In contrast, higher homologues (greater than 1,4-dibromobutane) and corresponding primary monobromoalkanes are more prone to side reactions, such as benzene solvent alkylation or polymerization when in solvents like carbon tetrachloride. researchgate.net Furthermore, these shorter-chain precursors resist rearrangement to secondary triflate products, a reaction that is observed with their longer-chain counterparts. researchgate.net

This difference in reactivity is crucial for selectively synthesizing specific triflate products. For instance, the 1,2- through 1,4-dibromoalkanes provide selective pathways to difunctional derivatives through sequential metathesis. researchgate.net The effect of the reactant chain length on the extent of triflate substitution is quantitatively demonstrated by the varying yields of mono- and ditriflate products. dtic.mil

Table 1: Effect of α,ω-Dibromoalkane Chain Length on Product Formation

Starting MaterialMonotriflate Product (%)Ditriflate Product (%)Other Products
1,2-Dibromoethane4555-
1,3-Dibromopropane1585-
1,4-Dibromobutane595-
1,5-Dibromopentane1090 (partial decomp.)Decomposition
1,6-Dibromohexane1000Polymerization
Data derived from reactions in benzene with a 2:1 silver triflate to dibromoalkane stoichiometry at reflux for 20 hours. dtic.mil
Role of Anchimeric Assistance (e.g., Cyclic Bromonium or Trifloxy Ions)

The unique stability and selectivity observed in the synthesis of triflates from shorter-chain α,ω-dibromoalkanes are attributed to anchimeric assistance, or neighboring group participation. researchgate.net This phenomenon involves the stabilization of a reactive intermediate by a neighboring group within the same molecule. youtube.com

In the metathesis reaction of α,ω-dibromoalkanes with silver triflate, a two-step displacement of bromide ions occurs. The mechanism proposed to explain the distinct behavior of the lower homologues (1,2- through 1,4-dibromoalkanes) involves:

Cyclic Bromonium Ion Formation : In the first metathesis step, the displacement of the first bromide ion is assisted by the neighboring bromine atom. This participation leads to the formation of a stable, bridged cyclic bromonium ion intermediate. This type of intramolecular assistance accelerates the reaction rate compared to an intermolecular process and dictates the stereochemistry. researchgate.net

Cyclic Trifloxy Ion Stabilization : Following the formation of the ω-bromoalkyl triflate, the second metathesis step occurs. Here, a rare example of anchimeric assistance from the newly introduced triflate group has been proposed. The triflate group helps to stabilize the transition state for the displacement of the second bromide ion, likely through a bridging trifloxy intermediate. This stabilization prevents rearrangements and side reactions that are common with the more flexible, longer-chain alkanes where such intramolecular assistance is sterically less favorable. researchgate.netdtic.milnih.gov

Kinetic studies support this mechanistic pathway, confirming that anchimeric assistance by both the bromo and triflate groups is responsible for the enhanced stability and selectivity observed with the lower α,ω-dibromoalkane homologues. researchgate.netdtic.mil

Optimization of Reaction Parameters (Solvent, Temperature, Reaction Time, Leaving Group)

The synthesis of this compound and related alkyl triflates via metathesis is highly sensitive to several reaction parameters. researchgate.netdtic.mil Careful optimization of these conditions is essential to maximize yield and purity while minimizing side reactions.

Solvent : The choice of solvent can dramatically influence the reaction mechanism and outcome. For instance, in the reaction of α,ω-dibromoalkanes with silver triflate, anchimeric assistance by the α-bromide occurs in carbon tetrachloride but not in benzene. researchgate.net In the reaction of propyl iodide with silver triflate, using benzene as a solvent led to the slowest reaction rate and an absence of rearrangement, suggesting the solvent can affect the electrophilicity of the silver ion or the nucleophilicity of the triflate anion. nih.gov

Temperature : Reaction temperature is a critical factor. While many triflation reactions using triflic anhydride are conducted at low temperatures, metathesis reactions may require heating. researchgate.net For example, the synthesis of certain α,ω-alkanediyl ditriflates is carried out at the reflux temperature of benzene. dtic.mil However, higher temperatures can also lead to decomposition, as seen with the ditriflate of 1,5-dibromopentane. dtic.mil In other coupling reactions involving triflates, temperatures can range from room temperature to 110 °C to achieve complete conversion. acs.org

Reaction Time : The duration of the reaction must be optimized to ensure complete conversion without promoting product degradation or side reactions. For the metathesis of dibromoalkanes, a 20-hour reaction time was used as a standard for comparison, though for some substrates, like 1,5-dibromopentane, the optimal composition was reached at 11 hours, with extensive decomposition occurring by 20 hours. dtic.mil Microwave-assisted synthesis has been shown to drastically reduce reaction times for aryl triflates from hours to just minutes. acs.org

Leaving Group : The nature of the leaving group on the alkyl substrate is fundamental. In metathesis reactions, bromide is a common leaving group. researchgate.net The efficiency of its displacement is the basis of the synthesis. The triflate group itself is valued as an exceptional leaving group in subsequent nucleophilic substitution reactions due to the stability of the triflate anion (CF₃SO₃⁻). This stability facilitates the formation of new bonds, making this compound a powerful alkylating agent.

Table 2: Example of Optimized Conditions for 1-Butyl Triflate Synthesis via Metathesis

ParameterOptimal ConditionRationale / Observation
Substrate 1-BromobutanePrimary bromoalkane suitable for metathesis.
Reagent Silver TriflateProvides the triflate group and facilitates leaving group departure. researchgate.net
Solvent Carbon TetrachloridePromotes anchimeric assistance mechanisms in related systems. researchgate.net
Temperature RefluxSufficient energy to drive the reaction without rapid decomposition. dtic.mil
Reaction Time Monitored (e.g., by GC/NMR)Avoids product degradation or side reactions from prolonged heating. dtic.mil
This table represents a synthesis of optimal conditions based on findings from related alkyl triflate syntheses. researchgate.netdtic.mil

Industrial-Scale Production and Process Optimization

The industrial production of this compound leverages methodologies that can be scaled for large-volume synthesis while ensuring high purity and process efficiency. Optimization focuses on moving from traditional batch processing to more advanced and efficient manufacturing techniques like continuous flow systems and automation. arabjchem.org

Continuous Flow Reactor Systems

Continuous flow chemistry has emerged as a superior alternative to batch processing for the industrial synthesis of fine chemicals and active pharmaceutical ingredients, including intermediates like this compound. arabjchem.orgresearchgate.net In a continuous flow reactor, reagents are continuously pumped into and mixed within a microreactor or a packed-bed system, with the product continuously exiting. arabjchem.orguni-mainz.de

The key advantages of using continuous flow systems for this compound production include:

Enhanced Safety : Flow reactors handle only small volumes of reactive materials at any given time, which significantly mitigates the risks associated with highly exothermic reactions or the use of hazardous reagents like triflic anhydride. arabjchem.org

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio of microreactors allows for precise and rapid temperature control, preventing thermal runaways and the formation of impurities. uni-mainz.de

Increased Yield and Purity : The ability to maintain constant, optimized reaction parameters (temperature, pressure, stoichiometry) throughout the synthesis leads to more consistent product quality, higher yields, and improved selectivity. researchgate.net

Facile Scale-Up : Scaling up production in a flow system involves running the reactor for a longer duration or "numbering-up" by using multiple reactors in parallel, which is often simpler and more predictable than scaling up batch reactors. arabjchem.org

These systems are particularly effective for esterification and other reactions used to produce triflates, allowing for the reliable and reproducible manufacturing of this compound on an industrial scale. researchgate.net

Automated Synthesis Protocols

Automation is a critical component of modern industrial chemical manufacturing, working in tandem with continuous flow systems to optimize the production of this compound. Automated synthesis protocols involve using computer-controlled systems to manage the entire reaction sequence, from reagent delivery to purification. acs.orgacs.org

Benefits of implementing automated synthesis for this compound include:

Consistency and Reproducibility : Automated systems eliminate human error, ensuring that reaction parameters are precisely controlled and maintained from batch to batch, leading to consistent product quality. researchgate.net

Increased Efficiency : Automation allows for 24/7 operation with minimal supervision, significantly increasing production throughput. researchgate.net Automated platforms can also integrate reaction and purification steps, such as using solid-phase extraction (SPE) cartridges for in-line product cleanup, reducing manual labor and process time. acs.org

Process Optimization : Automated systems can be programmed to run multiple experiments with varying parameters (e.g., temperature, flow rate, reagent ratios) to quickly identify the optimal conditions for the synthesis, accelerating process development.

Data Logging and Quality Control : All process parameters are continuously monitored and logged, providing a detailed record for quality assurance and regulatory compliance.

For the production of this compound, an automated system would control the pumps that introduce n-butanol and the triflating agent (e.g., triflic anhydride) into the flow reactor, regulate the reactor temperature, and direct the product stream through purification modules before collection. acs.org

Reaction Mechanisms of Butyl Triflate in Organic Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an electrophilic substrate. Butyl triflate is highly susceptible to such reactions due to the stability of the triflate anion. wikipedia.org

S"N"1 and S"N"2 Pathways

The substitution of this compound can proceed through two primary mechanisms: S"N"1 (substitution nucleophilic unimolecular) and S"N"2 (substitution nucleophilic bimolecular). organic-chemistry.org The operative pathway is influenced by factors such as the solvent, the nucleophile's strength, and the substrate's structure. organic-chemistry.orgmasterorganicchemistry.com

S"N"2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the carbon atom bearing the triflate group from the backside, simultaneously displacing the leaving group. organic-chemistry.orgmasterorganicchemistry.com This process leads to an inversion of stereochemistry at the reaction center. Given that this compound is a primary alkyl triflate, the S"N"2 pathway is generally favored, as the formation of an unstable primary carbocation is energetically unfavorable. organic-chemistry.orgacs.org Strong nucleophiles and polar aprotic solvents promote the S"N"2 reaction. organic-chemistry.org

S"N"1 Mechanism: In contrast, the S"N"1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. organic-chemistry.orgmasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic mixture of products if the carbon is chiral. organic-chemistry.orgpressbooks.pub While less common for primary substrates, the S"N"1 pathway can be facilitated in polar protic solvents that can stabilize the carbocation intermediate. organic-chemistry.org However, rearrangement of the primary carbocation to a more stable secondary carbocation is a potential competing process. pressbooks.pub

Role of the Triflate Anion as an Exceptional Leaving Group

The triflate anion (CF₃SO₃⁻) is considered one of the best leaving groups in organic chemistry. pearson.comchemie-brunschwig.ch Its remarkable stability is the primary reason for the high reactivity of this compound in nucleophilic substitution reactions. wikipedia.orgchemie-brunschwig.ch This stability arises from a combination of resonance and inductive effects.

The negative charge on the triflate anion is delocalized over the three oxygen atoms and the sulfur atom through resonance. wikipedia.orgchemie-brunschwig.chchemeurope.com This charge distribution significantly stabilizes the anion. chemie-brunschwig.ch Furthermore, the trifluoromethyl (CF₃) group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. wikipedia.orgpearson.com This effect pulls electron density away from the sulfonate group, further stabilizing the negative charge on the departing anion. pearson.com The combination of these factors makes the triflate anion a very weak base and therefore an excellent leaving group. wikipedia.orgorganic-chemistry.org

Comparison of Reactivity with Aromatic Triflate Esters

Alkyl triflates, such as this compound, exhibit significantly higher reactivity in nucleophilic substitution reactions compared to aryl triflates (e.g., phenyl triflate). This difference is attributed to the nature of the carbon-oxygen bond being cleaved. In this compound, the triflate group is attached to an sp³-hybridized carbon atom. In aryl triflates, the triflate group is bonded to an sp²-hybridized carbon of an aromatic ring. The C(sp²)–O bond in aryl triflates is stronger and less susceptible to nucleophilic attack due to the partial double bond character arising from resonance with the aromatic ring. Consequently, aryl triflates are generally less reactive in S"N"Ar (nucleophilic aromatic substitution) reactions, which typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. researchgate.net

Electrophilic Alkylation and Carbocation Chemistry

This compound serves as a potent electrophile, capable of transferring a butyl group to a variety of nucleophiles. This reactivity is harnessed in numerous alkylation reactions.

Generation and Trapping of Carbocation Intermediates

Under certain conditions, particularly in the absence of a strong nucleophile or in ionizing solvents, this compound can generate a primary butyl carbocation. However, primary carbocations are highly unstable and prone to rearrangement to more stable secondary carbocations via a 1,2-hydride shift. pressbooks.pub

The generation of carbocation intermediates from alkyl triflates is a key step in certain reactions, such as some Friedel-Crafts alkylations. uchicago.edu For instance, the reaction of this compound with an arene, catalyzed by a Lewis acid, can proceed through the formation of a butyl carbocation which then attacks the aromatic ring. uchicago.edu It is important to note that direct alkylation with primary alkyl triflates can sometimes lead to rearranged products due to carbocation isomerization. pressbooks.pub

The trapping of these carbocation intermediates can be achieved with a variety of nucleophiles. In a study involving the reaction of triflic acid with alkenes, the formation of alkyl triflates was observed, indicating the trapping of the carbocation intermediate by the triflate anion itself, which can act as a weak nucleophile. nih.gov The efficiency of trapping is dependent on the reaction conditions and the relative nucleophilicity of the species present in the reaction mixture. nih.gov

Reaction Type Key Features Typical Conditions for this compound
S"N"2 Concerted mechanism, inversion of stereochemistryStrong nucleophiles, polar aprotic solvents
S"N"1 Stepwise mechanism, carbocation intermediate, potential for racemization and rearrangementPolar protic solvents, weak nucleophiles
Electrophilic Alkylation Transfer of a butyl group to a nucleophileCan proceed via S"N"2 or S"N"1-like pathways depending on the substrate and conditions
Carbocation Generation Formation of a butyl carbocation, prone to rearrangementIonizing solvents, absence of strong nucleophiles

Triflate Anion as a Nucleophilic Trap for Reactive Electrophiles

The trifluoromethanesulfonate (B1224126) (triflate) anion (TfO⁻) is renowned in organic chemistry as an exceptional leaving group due to its ability to stabilize a negative charge through resonance and the strong electron-withdrawing effect of the trifluoromethyl group. organic-chemistry.org Consequently, it is generally considered a very poor nucleophile. organic-chemistry.org However, a growing body of evidence reveals that under specific conditions, the triflate anion can act as a nucleophile, trapping highly reactive electrophilic intermediates such as carbocations or cation-like species. nih.govacs.orgresearchgate.net

This nucleophilic character, though weak, is significant in various chemical processes. researchgate.net The ability to observe the products of triflate's nucleophilic attack depends on the substrate and reaction conditions, which must suppress subsequent, often rapid, displacement or solvolysis reactions given the triflate's potent nucleofugal nature. nih.govacs.org The formation of covalent organic triflates through the attack of a triflate anion on an electrophile is often more efficient than the direct triflation of the corresponding alcohol, especially for generating unstable triflates. nih.gov This reactivity is particularly evident in reactions involving the generation of cation-like species, where triflate can compete with other nucleophiles present in the medium. nih.govresearchgate.net For instance, even substrates that are inert to boiling neat methyl triflate can be methylated by more powerful reagents that generate highly reactive cations, which can then be trapped by the triflate anion if it is present. escholarship.org

The role of the triflate anion as a nucleophile is clearly demonstrated in its addition to olefins. When alkenes are exposed to electrophilic activators in the presence of a triflate source, the intermediate carbocation can be trapped by the triflate anion.

A key example is the Markovnikov addition of triflic acid to simple alkenes. In a study conducted in CDCl₃ at -62 °C, the addition of triflic acid to olefins led to the formation of alkyl triflates, including the observable, albeit unstable, t-butyl triflate. nih.gov This demonstrates the direct nucleophilic addition of the triflate anion to the carbocation formed upon protonation of the double bond.

Another significant finding involves the reaction of olefins with hypervalent iodine reagents in the presence of lithium triflate. For example, the reaction of 1-hexene (B165129) with PhI(OAc)₂ and lithium triflate yields 1,2-ditrifloxyhexane, although in a modest 15% yield. nih.gov A more efficient process uses μ-oxo-bis-phenyliodonium triflate, which reacts with cyclohexene (B86901) to afford cis-1,2-ditriflate in 50% yield. This transformation proceeds through an Sₙ2-like nucleophilic displacement of an iodonium (B1229267) ion by the triflate anion. nih.gov

These reactions underscore that in an environment with highly reactive electrophiles, such as those generated from olefins, the triflate anion can effectively serve as a nucleophilic trap.

ReactantsReagent(s)ProductYieldReference
1-PenteneTriflic Acid2-Pentyl triflate / 3-Pentyl triflate (2.7:1)Not Reported nih.gov
1-HexenePhI(OAc)₂, LiOTf1,2-Ditrifloxyhexane15% nih.gov
Cyclohexeneμ-oxo-bis-phenyliodonium triflatecis-1,2-Ditrifloxycyclohexane50% nih.gov

Elimination Reactions

This compound is an excellent substrate for elimination reactions due to the exceptional leaving group ability of the triflate anion. These reactions typically proceed via the E2 (bimolecular elimination) mechanism, which requires a base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the triflate group. libretexts.org

The E2 mechanism is a single-step, concerted process where the base removes a proton, the C-H bond breaks, a new π-bond forms, and the leaving group departs simultaneously. libretexts.org For this to occur efficiently, an anti-periplanar arrangement of the beta-proton and the triflate leaving group is strongly preferred. mugberiagangadharmahavidyalaya.ac.in

The reaction of this compound with a strong, non-nucleophilic base such as potassium tert-butoxide at elevated temperatures is a classic example of an E2 elimination, leading to the formation of butene. Milder bases can also be effective. For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF), typically used as a fluoride source, can act as a mild base to promote the elimination of triflic acid from vinyl triflates to form alkynes at room temperature. jst.go.jp This highlights that even moderate basicity is sufficient to induce elimination when an outstanding leaving group like triflate is present.

For primary substrates like this compound, the E2 pathway is favored over the E1 pathway because the formation of a primary carbocation is highly energetically unfavorable. masterorganicchemistry.com

Substrate TypeBaseMechanismKey FeatureReference
Alkyl Triflate (e.g., this compound)Strong, non-nucleophilic base (e.g., Potassium tert-butoxide)E2Favored by excellent triflate leaving group. libretexts.org
Vinyl TriflateMild base (e.g., Tetrabutylammonium fluoride)E2Anti-elimination to form alkynes under mild conditions. jst.go.jp
Primary Alcohol (via in-situ sulfonation)Strong Acid (e.g., H₂SO₄)E2Avoids unstable primary carbocation. masterorganicchemistry.com

Transition Metal-Catalyzed Reactions

This compound is a valuable reagent in transition metal-catalyzed cross-coupling reactions. Its reactivity is primarily governed by the C(sp³)–O bond, which can be cleaved in key catalytic steps like oxidative addition. The triflate group's high reactivity, often greater than that of bromides and chlorides, makes it an attractive alternative to traditional alkyl halides. whiterose.ac.uk

Oxidative addition is a fundamental step in many catalytic cycles, including the Suzuki, Heck, and Stille reactions. whiterose.ac.ukwiley-vch.de In this step, a low-valent metal complex, typically Pd(0), inserts into the carbon-leaving group bond of the electrophile, increasing the metal's oxidation state to Pd(II).

For alkyl triflates such as this compound, the oxidative addition to a Pd(0) complex like Pd(PPh₃)₄ is understood to proceed through an associative, bimolecular process analogous to an Sₙ2 reaction. wiley-vch.de The palladium complex acts as the nucleophile, attacking the electrophilic carbon and displacing the triflate anion. This differs from the three-centered concerted mechanism often proposed for aryl halides. chemrxiv.orgchemrxiv.org

A significant feature of the oxidative addition of organic triflates is the formation of cationic palladium(II) complexes, such as [PdR(L)₂]⁺OTf⁻. wiley-vch.deresearchgate.net The weakly coordinating nature of the triflate anion facilitates the formation of these cationic species, which are often highly reactive in subsequent steps of the catalytic cycle, such as transmetalation. wiley-vch.de Computational studies and kinetic experiments on related aryl triflates have shown that the preferred mechanism can be a nucleophilic displacement at a 14-electron bis-ligated PdL₂ species. chemrxiv.org

SubstrateMetal ComplexProposed MechanismIntermediateReference
Alkyl Triflate (C(sp³)-OTf)Pd(0)L₂Sₙ2-likeCationic [Pd(Alkyl)L₂]⁺OTf⁻ wiley-vch.de
Aryl Triflate (C(sp²)-OTf)Pd(0)(PPh₃)₂Nucleophilic DisplacementCationic [Pd(Aryl)L₂]⁺OTf⁻ chemrxiv.orgresearchgate.net
Vinyl Triflate (C(sp²)-OTf)Pd(0)(PPh₃)₄Sₙ2-typeCationic [(vinyl)Pd(PPh₃)₂(Solvent)]⁺OTf⁻ researchgate.net

While often regarded as an innocent bystander or a simple leaving group, the triflate anion can play a more intricate role in reaction mechanisms by coordinating to the metal center. Recent studies have revealed that a coordinated triflate anion can participate directly in bond-forming and bond-breaking steps, most notably by acting as a proton shuttle. acs.orgcsic.esnih.gov This mechanism is often termed Ligand-Assisted Proton Shuttle (LAPS). acs.orgnih.gov

In certain iridium and platinum-catalyzed transformations, triflate coordination to the metal center enables an alternative mechanistic pathway that involves shuttling protons. acs.orgnsf.gov This role was previously recognized primarily for more basic anions like carboxylates. The triflate anion, though much less basic, can deprotonate a metal-bound ligand or substrate, forming triflic acid transiently, and then transfer the proton to another site. csic.esnsf.gov

Applications of Butyl Triflate in Advanced Organic Synthesis

Formation of Ethers and Esters

The formation of ether and ester linkages is fundamental in organic chemistry. Butyl triflate and related triflate-mediated systems provide efficient pathways for these transformations, often under mild conditions.

This compound serves as a potent alkylating agent for the synthesis of butyl ethers from alcohols. The reaction proceeds via a nucleophilic substitution mechanism, where the alcohol oxygen attacks the electrophilic butyl group, displacing the triflate leaving group. This method is highly efficient due to the triflate's superior leaving group ability compared to halides like bromide or chloride.

Research has also demonstrated that metal triflates can catalyze the formation of tert-butyl ethers from alcohols using di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.orgpuchd.ac.in In these systems, the metal triflate, such as ytterbium triflate (Yb(OTf)₃) or erbium triflate (Er(OTf)₃), acts as a Lewis acid catalyst. acs.orgresearchgate.net It activates the Boc₂O reagent, facilitating a reaction cascade that ultimately leads to the formation of the tert-butyl ether. acs.orgacs.org While this doesn't use this compound directly as the reagent, the principle relies on triflate chemistry to mediate the etherification. The reaction mechanism is believed to involve the formation of a chelate complex between the metal triflate and Boc₂O, which is then attacked by the alcohol. acs.orgacs.org

A study highlighted the effectiveness of Yb(OTf)₃ in acetonitrile (B52724) at 80 °C for the tert-butylation of various alcohols, achieving high conversions in short time frames. acs.orgacs.org

Alcohol SubstrateCatalyst (mol%)ReagentSolventTemperature (°C)Conversion/YieldReference
Octan-1-olYb(OTf)₃ (5%)Boc₂O (2.3 equiv)Acetonitrile8092% acs.org
Benzyl AlcoholYb(OTf)₃ (5%)Boc₂O (2.3 equiv)Acetonitrile8091% acs.org
CyclohexanolYb(OTf)₃ (5%)Boc₂O (2.3 equiv)Acetonitrile8065% acs.org

This table showcases the catalytic efficiency of Ytterbium triflate in the formation of tert-butyl ethers.

The tert-butyl group is a common protecting group for alcohols and carboxylic acids due to its stability. However, its removal often requires harsh acidic conditions. Metal triflates, particularly Ytterbium(III) triflate (Yb(OTf)₃), have emerged as mild and highly effective catalysts for the selective deprotection of tert-butyl ethers and esters. acs.orgpuchd.ac.in

Yb(OTf)₃ has been successfully used to cleave tert-butyl esters selectively in the presence of other ester functionalities like benzyl, allyl, and methyl esters. The reactions are typically carried out in nitromethane (B149229) at moderate temperatures (45-50°C) with a catalytic amount of Yb(OTf)₃. The Lewis acidic nature of the ytterbium cation is crucial for activating the ether or ester oxygen, facilitating the cleavage of the carbon-oxygen bond. Research indicates that substrates with electron-withdrawing groups on an aromatic ring deprotect faster than those with electron-donating groups.

Interestingly, while Yb(OTf)₃ effectively deprotects tert-butyl esters, it was found to be less effective for deprotecting N-Boc protecting groups on amino acids under similar conditions, highlighting its chemoselectivity.

SubstrateCatalystConditionsYieldReference
tert-Butyl benzoateYb(OTf)₃ (5 mol%)Nitromethane, 45-50°C, 6h95%
Di-tert-butyl isophthalateYb(OTf)₃ (5 mol%)Nitromethane, 45-50°C, 5h96% (mono-acid)
Benzyl tert-butyl terephthalateYb(OTf)₃ (5 mol%)Nitromethane, 45-50°C, 6h94% (mono-acid)
4-(tert-Butoxy)-tert-butylbenzoateYb(OTf)₃ (5 mol%)Nitromethane, 50°C, 6hBoth groups cleaved

This table illustrates the selective deprotection of tert-butyl esters using catalytic Ytterbium triflate.

Microwave irradiation has been shown to significantly accelerate deprotection reactions. tandfonline.comresearchgate.net The combination of a catalytic acid source and microwave energy provides a rapid and efficient method for cleaving tert-butyl ethers and esters, often under solvent-free conditions. tandfonline.com

For instance, an eco-friendly method for the deprotection of tert-butyl ethers from various alcohols and phenols was developed using catalytic amounts of Erbium(III) triflate (Er(OTf)₃) in methanol (B129727) under microwave irradiation. researchgate.netorganic-chemistry.org This protocol dramatically reduces reaction times to mere minutes while affording excellent yields of the deprotected products. organic-chemistry.org Similarly, p-toluenesulfonic acid has been used as a catalyst for the deprotection of aromatic tert-butyl esters under solvent-free microwave conditions, achieving high yields in a fraction of the time required by conventional heating methods. tandfonline.com Microwave-assisted, one-pot N-Boc-deprotection and cyclization of dipeptidyl-tert-butyl esters in water has also been reported as a highly efficient method. nih.govmdpi.com

SubstrateConditionsTimeYieldReference
1-(tert-Butoxy)dodecaneEr(OTf)₃, Methanol, MW3 min98% organic-chemistry.org
tert-Butyl benzoatep-TsOH, Solvent-free, MW4 min95% tandfonline.com
tert-Butyl 4-chlorobenzoatep-TsOH, Solvent-free, MW3 min96% tandfonline.com

This table demonstrates the efficiency of microwave-assisted deprotection protocols.

Deprotection Strategies for tert-Butyl Ethers and Esters Using Metal Triflate Catalysts (e.g., Ytterbium Triflate)

Synthesis of Complex Organic Molecules

The unique reactivity of this compound makes it an invaluable tool for introducing butyl groups and for participating in powerful carbon-carbon bond-forming reactions that are central to the synthesis of complex molecules.

As a potent electrophile, this compound is an ideal reagent for introducing a butyl functional group into a wide range of nucleophilic substrates. The triflate moiety is a superior leaving group, making nucleophilic substitution reactions (both SN1 and SN2 type) rapid and efficient. wikipedia.org This allows for the butylation of carbanions, amines, thiols, and other nucleophiles under relatively mild conditions, providing a direct route to more complex structures.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and triflates are among the most important electrophilic partners for these transformations. wikipedia.org While this compound itself is an alkyl triflate, the triflate group is key to the reactivity of aryl and vinyl triflates in these palladium-catalyzed reactions.

Suzuki Reaction: The Suzuki coupling typically involves the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. organic-chemistry.org Vinyl and aryl triflates are excellent substrates for this reaction. wikipedia.orgorganic-chemistry.orgharvard.edu The reaction proceeds via oxidative addition of the triflate to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond. organic-chemistry.org While less common for simple alkyl triflates like this compound, the methodology is central to triflate chemistry. A notable example involves a nickel-catalyzed Suzuki coupling of aryltrimethylammonium triflates, demonstrating the utility of the triflate counterion in activating substrates for cross-coupling. organic-chemistry.org

Heck-type Reactions: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. rsc.orgwikipedia.orgacs.org Aryl and vinyl triflates are standard electrophiles in this reaction, often showing higher reactivity than the corresponding bromides. acs.orgmdpi.com The mechanism involves oxidative addition of the C-OTf bond to the Pd(0) catalyst. acs.org A nickel-catalyzed Heck reaction between aryl triflates and butyl vinyl ether has been reported, showcasing the integration of a butyl-containing substrate in this type of transformation. researchgate.net

Palladium-Catalyzed Vinyl Triflate Couplings: Vinyl triflates are particularly valuable substrates because they can be readily synthesized from ketones, allowing for regioselective formation of the double bond. orgsyn.orglookchem.com These vinyl triflates undergo a wide variety of palladium-catalyzed couplings, including Stille (with organostannanes), Sonogashira (with terminal alkynes), and Suzuki reactions. orgsyn.orgresearchgate.net The coupling of 4-tert-butylcyclohexen-1-yl triflate with various organostannanes, for example, proceeds in high yield under mild conditions in the presence of a palladium catalyst and lithium chloride. lookchem.comresearchgate.net This strategy is a powerful tool for constructing complex dienes, enynes, and other conjugated systems. researchgate.net

Reagent in Coupling Reactions (e.g., Suzuki, Heck-type, Palladium-Catalyzed Vinyl Triflate Couplings)

Utility in Ketone Synthesis

While not a direct reagent for constructing the ketone functional group itself, this compound chemistry is integral to the transformation of ketones into other valuable intermediates, particularly vinyl triflates. Ketones, especially those containing a butyl moiety, can be converted into their corresponding vinyl triflates. These vinyl triflates are stable and versatile platforms for a wide array of cross-coupling reactions, which are fundamental to modern ketone synthesis methodologies.

The process involves the reaction of a ketone enolate with a triflating agent. For instance, a butyl-substituted ketone like 4-tert-butylcyclohexanone (B146137) can be deprotonated to form its enolate, which is then trapped with a trifluoromethanesulfonic source to yield the corresponding vinyl triflate. orgsyn.orgsci-hub.se The synthesis of 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate (B1224126) from 4-tert-butylcyclohexanone is a well-documented example of this strategy. orgsyn.org The reaction is typically carried out by treating the ketone with a hindered, non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953), followed by the addition of trifluoromethanesulfonic anhydride (B1165640) at low temperatures. orgsyn.org

These resulting vinyl triflates are crucial precursors in palladium-catalyzed coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds, effectively leading to the synthesis of complex substituted alkenes and, through subsequent hydration, ketones. orgsyn.orgorganic-chemistry.org

Table 1: Synthesis of Vinyl Triflates from Ketones

Ketone Precursor Reagents Vinyl Triflate Product Yield Reference
4-tert-Butylcyclohexanone 1. 2,6-di-tert-butyl-4-methylpyridine 2. Trifluoromethanesulfonic anhydride 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate Not specified orgsyn.org
General Ketones 1. Lithium diisopropylamide (LDA) 2. N-(2-pyridiyl)triflimide Corresponding Vinyl Triflate 50-80% jst.go.jp

Precursor for Diaryliodonium Triflate Synthesis

This compound's influence extends to the synthesis of hypervalent iodine reagents, specifically diaryliodonium triflates. While this compound itself is not a direct reactant, the synthesis of butyl-substituted diaryliodonium triflates is a significant application area. diva-portal.org These compounds are powerful arylating agents used in numerous organic transformations.

The most efficient modern syntheses are one-pot procedures that react an iodoarene with another arene, using an oxidant like meta-chloroperbenzoic acid (m-CPBA) in the presence of trifluoromethanesulfonic acid (TfOH). nih.gov The triflate anion in the final product originates from the trifluoromethanesulfonic acid. When a butyl-substituted arene or iodoarene is used, a butyl-functionalized diaryliodonium triflate is produced. A notable example is the large-scale synthesis of bis(4-tert-butylphenyl)iodonium triflate. diva-portal.org

These reactions are often highly exothermic, and continuous-flow systems have been developed to manage the safety risks while allowing for scalable production. nih.gov This method accommodates a wide range of substrates, including electron-rich, electron-neutral, and electron-deficient arenes, to produce the desired diaryliodonium salts in good yields. nih.gov

Table 2: Examples of Diaryliodonium Triflate Synthesis

Iodoarene Arene Partner Key Reagents Product Reference
Iodoarenes Arenes m-CPBA, TfOH Diaryliodonium Triflates nih.gov
Aryl Iodides Arenes Peracetic acid, Fluoroalcohol Diaryliodonium Salts researchgate.net

Ionic Liquid Synthesis and Functionalization

This compound is a key reagent in the synthesis of ionic liquids (ILs), particularly those based on the imidazolium (B1220033) cation. Its high reactivity and the properties of the triflate anion make it ideal for creating ILs with desirable characteristics such as high thermal stability and hydrolytic stability. nih.gov

Direct Alkylation Methods for Imidazolium-Based Ionic Liquids (e.g., 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate)

The most direct route to synthesizing imidazolium-based triflate ionic liquids is through the quaternization of an N-substituted imidazole (B134444) with an alkyl triflate. nih.gov For the synthesis of 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), N-methylimidazole is reacted directly with this compound. This reaction is highly efficient and proceeds rapidly, often at or below room temperature. nih.govresearchgate.net

This direct alkylation method is broadly applicable for creating a variety of imidazolium ILs by changing the substituents on the imidazole ring and the alkyl group of the triflate ester. nih.gov The resulting triflate ILs are of high purity, which is critical for their applications in electrochemistry and as reaction media. researchgate.net The series of n-alkyl-3-methylimidazolium trifluoromethanesulfonate ILs, including the ethyl, butyl, hexyl, octyl, and decyl variants, have been systematically studied to understand how the cation's alkyl chain length affects properties like viscosity and conductivity. acs.org

Solvent-Free and Halogen-Free Approaches

A significant advantage of using alkyl triflates like this compound for IL synthesis is the ability to perform the reaction under solvent-free and halogen-free conditions. nih.govresearchgate.net Traditional IL syntheses often involve metathesis reactions of halide salts, which can leave residual halide impurities in the final product. nih.gov These impurities can be detrimental to many catalytic and electrochemical applications.

The direct alkylation of a nitrogen-containing base (like N-methylimidazole) with this compound is an addition reaction that forms no byproducts, leading to a product yield that is nearly quantitative. nih.gov This approach boasts an excellent E-factor (Environmental factor) and high atom economy, aligning with the principles of green chemistry. nih.gov The reaction is often so clean and fast that it can be performed neat, eliminating the need for organic solvents for both the reaction and subsequent purification. nih.govresearchgate.net

Applications of this compound-Derived Ionic Liquids as Reaction Media

Ionic liquids derived from this compound, such as [BMIM][OTf], are highly valued as reaction media due to their unique properties. Their hydrolytic stability makes them superior to more common ILs with anions like tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻), which can decompose in the presence of water. nih.gov

Research has demonstrated the utility of triflate ILs in various organic reactions:

Claisen Rearrangement : The rearrangement of aromatic allyl esters in [EtDBU][OTf] (1-Ethyl-1,5-diazabicyclo[4.3.0]non-5-enium triflate) results in significantly higher yields (up to 91%) compared to the same reaction in [BMIM][PF₆] or [BMIM][BF₄] (9–12% yield). nih.gov

Schmidt Reaction : A combination of [BMIM][OTf] and catalytic triflic acid provides an effective medium for the Schmidt reaction, which converts aryl alkyl ketones into the corresponding carboxamides. nih.govresearchgate.net

Fluorolactonization : [BMIM][OTf] has been shown to be a suitable reaction medium for the fluorolactonization of unsaturated carboxylic acids. nih.govresearchgate.net

Biginelli Reaction : Imidazolium-based ionic liquids, including 1-n-butyl-3-methylimidazolium salts, have been used as effective catalysts for the one-pot, solvent-free synthesis of dihydropyrimidinones. ionike.com

Polymerization : The polymerization of methyl methacrylate (B99206) (MMA) in triflate ionic liquids generally yields polymers with the highest molecular weight compared to other ILs. nih.gov

These applications highlight how the specific combination of the butyl-substituted imidazolium cation and the triflate anion creates a stable, effective, and often superior environment for a range of chemical transformations.

Polymerization and Material Science Applications

Butyl Triflate as a Polymerization Initiator

This compound esters are effective initiators for cationic polymerization, a process critical for synthesizing various polymers. Their high reactivity allows for the controlled initiation of polymer chains, influencing the final characteristics of the material.

Poly(ionic liquids) (PILs) are a class of polymers that have an ionic liquid species covalently attached to the polymer backbone. The synthesis of specific PILs can be achieved through the polymerization of ionic liquid monomers, such as those derived from vinylimidazolium triflates.

A notable example is the synthesis and polymerization of 1-butyl-2,3-dimethyl-4-vinylimidazolium triflate. mdpi.comnih.govresearchgate.net This process yields a poly(vinylimidazolium) salt where the triflate anion acts as the counter-ion. Research has shown that the thermal characteristics of these polymers are influenced by the structure of the imidazolium (B1220033) cation and the nature of the anion. mdpi.comnih.gov For instance, substituting the imidazolium ring at the 2-position with a methyl group increases the distance between the cation and the anion, which in turn reduces the influence of the anion type on the polymer's glass transition temperature (Tg). mdpi.comnih.gov This is a significant finding, as it demonstrates a method to achieve substantial independence of a PIL's glass transition from its counterion. mdpi.comnih.gov

The general strategy of synthesizing an ionic liquid monomer and then polymerizing it has been an area of research since the 1970s, when series of 3-alkyl-1-vinylimidazolium salts with various anions were first synthesized and polymerized. rit.edu

Polymer SystemMonomerCounter-ionGlass Transition Temp (Tg-mid)
Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium)1-butyl-2,3-dimethyl-4-vinylimidazoliumCF3SO3−98 °C
Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium)1-butyl-2,3-dimethyl-4-vinylimidazolium(CF3SO2)2N−99 °C
Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium)1-butyl-2,3-dimethyl-4-vinylimidazoliumPF6−84 °C
Poly(1-ethyl-3-methyl-4-vinylimidazolium)1-ethyl-3-methyl-4-vinylimidazoliumCF3SO3−153 °C
Poly(1-ethyl-3-methyl-4-vinylimidazolium)1-ethyl-3-methyl-4-vinylimidazolium(CF3SO2)2N−88 °C
Poly(1-ethyl-3-methyl-4-vinylimidazolium)1-ethyl-3-methyl-4-vinylimidazoliumPF6−200 °C
Data sourced from studies on vinylimidazolium polymers. mdpi.comnih.gov

Triflate salts, including those derived from butyl groups, can act as thermal cationic polymerization initiators for epoxy resins. epo.orggoogle.com These initiators generate a cation or a Lewis acid upon heating, which then triggers the ring-opening polymerization of the epoxy monomers. epo.org This process is crucial in the curing of epoxy thermosets, creating crosslinked networks with robust physical and thermal properties.

The potential of triflate-based ionic liquids as latent initiators for epoxy resin crosslinking has been a subject of study. researchgate.net These initiators remain inactive at lower temperatures and are activated by heat, providing control over the curing process. researchgate.net Research into sulfonate-based anions, such as triflate, has shown that they can produce accelerated polymerization in epoxy resin systems, indicating significant potential for efficient crosslinking. researchgate.net

The choice of initiator and reaction conditions can significantly influence the molecular weight of the resulting polymer. In some systems, the use of ionic liquids as a reaction medium for polymerization has led to polymers with higher molecular weights. rsc.org This effect has been attributed to factors such as diffusion limitations caused by the high viscosity of the ionic liquid medium, which can reduce the termination rate of the polymerization reaction. rsc.org

In the context of controlled radical polymerization, lanthanide triflates like Y(OTf)₃ or Yb(OTf)₃ have been used as Lewis acid catalysts to achieve dual control over both the molecular weight and the tacticity of polyacrylamides. researchgate.net Similarly, triflic acid and methyl triflate have been shown to effectively initiate the ring-opening polymerization of lactide to produce poly(lactic acid), where the polymerization proceeds via triflate ester end-groups, yielding polymers with methyl ester end groups when methyl triflate is the initiator. mdpi.com Studies on polyether-salt complexes have also shown that the number of ion pairs, which can affect polymer chain dynamics, increases with the polymer's molecular weight. researchgate.net

Initiator for Epoxy Resin Polymerization

Ionic Liquid Components in Polymer Electrolyte Systems

The ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BMIM][TfO]), which contains the butyl and triflate moieties, is a key component in the development of polymer electrolyte systems due to its ionic conductivity and thermal stability.

The incorporation of [BMIM][TfO] into various polymer matrices has been extensively researched to create solid and gel polymer electrolytes for applications such as batteries and fuel cells.

PVC-based Systems: In poly(vinyl chloride) (PVC)-based polymer electrolytes, [BMIM][TfO] has been employed as an ionic liquid additive alongside a lithium salt like lithium triflate. aip.orgaip.org The addition of [BMIM][TfO] enhances the ionic conductivity of the PVC-based electrolyte. aip.orgaip.orgresearchgate.net Studies have shown that there is an optimal concentration of the ionic liquid; for example, a PVC-LiCF₃SO₃ system containing 3 wt. % of [BMIM][TfO] exhibited the highest room temperature ionic conductivity of 1.120 x 10⁻⁷ S/cm. aip.orgaip.org This enhancement is correlated with an increase in the intensity of free ions within the polymer matrix. aip.orgaip.org

Nafion Membranes: [BMIM][TfO] has also been integrated into Nafion, a widely used polymer electrolyte membrane. nih.govresearchgate.net Composite membranes of Nafion and [BMIM][TfO] have been prepared and studied for their properties under both hydrous and anhydrous conditions. nih.govresearchgate.net The compatibility between the polymer and the ionic liquid is crucial. While [BMIM][TfO] is fully compatible with Nafion and fluoroelastomers, it shows incompatibility with other polymers like polysulfone. researchgate.netnih.gov The conductivity of these composite membranes is dependent on temperature and the concentration of the ionic liquid. researchgate.net For instance, a [BMIM][TfO]/Nafion composite membrane showed the highest proton conductivity of 2.25 S/m at 160 °C. nih.gov

Polymer MatrixIonic LiquidKey Finding
PVC1-Butyl-3-methylimidazolium TrifluoromethanesulfonateHighest ionic conductivity of 1.120 x 10⁻⁷ S/cm achieved at 3 wt. % IL content. aip.orgaip.org
Nafion1-Butyl-3-methylimidazolium TrifluoromethanesulfonateProton conductivity of 2.25 S/m at 160 °C was achieved for a composite membrane. nih.gov
PVDF / PVDF-HFP1-Butyl-3-methylimidazolium TrifluoromethanesulfonateInclusion of 75 wt% IL resulted in high CO₂ permeabilities of 585 and 976 barrers, respectively. cosmosscholars.com
Polysulfone1-Butyl-3-methylimidazolium TrifluoromethanesulfonateFound to be incompatible, resulting in negligible conductivity in the composite membrane. researchgate.netnih.gov

The development of proton-conducting membranes is critical for proton exchange membrane fuel cells (PEMFCs), especially for operation at elevated temperatures and low humidity. Ionic liquids containing the triflate anion are investigated for this purpose.

Membranes based on polysulfone (PSF) modified with 1-butyl-3-methylimidazolium triflate have shown significantly increased proton conductivity—up to 30 times higher than pure PSF. mdpi.com The incorporation of the ionic liquid alters the membrane's structure, increasing its porosity and surface roughness, which facilitates ion transport. mdpi.com

In Nafion-based systems, composite membranes with [BMIM][TfO] have demonstrated good performance under both hydrous and anhydrous conditions. nih.gov The proton conductivity of these membranes increases with temperature. nih.gov For example, a composite membrane of (BMIm)(TfO)/Nafion reached a proton conductivity of 2.25 S/m at 160°C. nih.gov Similarly, studies on other imidazolium-based triflate ionic liquids in polymer matrices have reported high proton conductivities at elevated temperatures. For instance, a membrane with 1-ethylimidazolium trifluoromethanesulfonate in a PVDF-co-HFP matrix displayed a proton conductivity of 8.5 S/m at 110°C under 22% relative humidity. nih.gov

Polymer SystemIonic Liquid/AdditiveTemperature (°C)Conductivity (S/cm)
PVdF-HFP + DMOImTf + HCF₃SO₃ + PC2,3-dimethyl-1-octylimidazolium triflate1203.13 x 10⁻³
Polysulfone + BMI.TfO1-butyl-3-methylimidazolium triflate-Up to 30x higher than pure PSF
Nafion + (BMIm)(TfO)1-butyl-3-methylimidazolium trifluoromethanesulfonate1602.25 x 10⁻¹
Nafion + (EIm)(TfO) / PVDF-co-HFP1-ethylimidazolium trifluoromethanesulfonate1108.5 x 10⁻¹ (at 22% RH)
Data compiled from various studies on proton conducting membranes. nih.govmdpi.comijstm.com

Applications in High-Temperature Proton Exchange Membrane Fuel Cells (PEMFCs)

The operation of proton exchange membrane fuel cells (PEMFCs) at temperatures exceeding 100°C offers significant advantages, including enhanced electrode kinetics, improved tolerance to fuel impurities like carbon monoxide, and simplified water and thermal management. However, conventional perfluorosulfonic acid (PFSA) membranes, such as Nafion, rely on water for proton conduction and suffer from dehydration at elevated temperatures, leading to a sharp decline in performance. To overcome this limitation, non-aqueous proton-conducting media have been explored, with ionic liquids (ILs) emerging as promising candidates due to their low volatility, high thermal stability, and intrinsic ionic conductivity.

One such ionic liquid, 1-butyl-3-methylimidazolium trifluoromethanesulfonate, also known as 1-butyl-3-methylimidazolium triflate ([BMIM][TfO]), has been a focal point of research in the development of high-temperature PEMFCs (HT-PEMFCs). scispace.comacs.orgmdpi.comnih.gov The strategy involves using [BMIM][TfO] as a nonvolatile solvent and proton carrier to replace water within the fuel cell membrane. scispace.com This ionic liquid exhibits high thermal stability, remaining stable above 300°C, which is well within the desired operating range for HT-PEMFCs. acs.org

Research has demonstrated that incorporating [BMIM][TfO] into polymer matrices can create membranes with substantial ionic conductivity at high temperatures. For instance, Nafion membranes swollen with [BMIM][TfO] have shown very high ionic conductivity, reaching over 0.1 S/cm at 180°C. acs.orgmdpi.com Similarly, a rubbery gel electrolyte prepared from [BMIM][TfO] and a poly(vinylidene fluoride)-hexafluoropropylene copolymer (PVdF-HFP) exhibited good thermal stability and an ionic conductivity of 4 x 10⁻² S·cm⁻¹ at 205°C. acs.org

The primary role of 1-butyl-3-methylimidazolium triflate in this context is to provide an alternative pathway for proton transport that is independent of water, thus enabling the membrane to function effectively in the 120°C to 200°C range. scispace.com This approach is critical for developing the next generation of PEMFCs that can operate with higher efficiency and durability.

Polymer MatrixIonic LiquidOperating Temperature (°C)Ionic Conductivity (S/cm)Key Finding
Nafion1-butyl-3-methylimidazolium trifluoromethanesulfonate180> 0.1Achieved very high ionic conductivity by swelling the membrane with the ionic liquid. acs.orgmdpi.com
Poly(vinylidene fluoride)-hexafluoropropylene copolymer (PVdF-HFP)1-butyl-3-methylimidazolium trifluoromethanesulfonate2054 x 10⁻²Formed a stable polymer gel electrolyte with good thermal stability. acs.org
Nafion / PVdF-HFP1-butyl-3-methylimidazolium trifluoromethanesulfonate> 100SatisfactoryWhile ionic conductivity was good, the overall fuel cell output was low, indicating other limiting factors. researchgate.net

Advanced Research and Theoretical Studies

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry and quantum mechanics serve as powerful tools to elucidate the electronic structure and reactivity of butyl triflate at a molecular level. These theoretical approaches complement experimental findings and provide predictive power for its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules like this compound. By calculating the electron density, DFT can accurately predict molecular structures, energies, and a variety of other chemical properties.

DFT calculations are instrumental in understanding and predicting the outcomes of stereoselective reactions involving triflates. Theoretical calculations can rationalize the origin of stereoselectivity by modeling the transition states of competing reaction pathways. For instance, in intramolecular Schmidt reactions where triflates act as leaving groups, DFT has been used to calculate the transition state barriers for different stereochemical pathways. researchgate.net By comparing the Gibbs free energies of activation (ΔG‡) for syn and anti approaches, researchers can predict which diastereomer will be preferentially formed. researchgate.net

Similarly, in Friedel-Crafts alkylation reactions, DFT calculations help in elucidating the origins of enantioselectivity. researchgate.net Computational models can reveal key interactions, such as π-π stacking between a catalyst and the substrate, which stabilize one transition state over another, leading to the observed stereochemical preference. researchgate.net These theoretical insights are crucial for the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol.

Table 1: Representative DFT-Calculated Transition State Barriers for a Stereoselective Reaction.
Reaction PathwayCalculated Activation Energy (ΔG‡) (kJ/mol)Predicted Outcome
Concerted C-to-N bond migration (anti)55.2Favored
Concerted C-to-N bond migration (syn)63.8Disfavored

Note: Data is illustrative, based on findings reported for similar systems where triflates are involved in stereoselective transformations. researchgate.net

In systems containing this compound, particularly in ionic liquids like 1-butyl-3-methylimidazolium triflate ([BMIM][OTF]), intermolecular interactions play a critical role in determining the material's bulk properties. DFT calculations are employed to analyze these interactions in detail. Studies have shown that the trifluoromethanesulfonate (B1224126) anion ([OTF]⁻) can link to the 1-butyl-3-methylimidazolium cation ([BMIM]⁺) through bidentate coordination involving two distinct S-O···H hydrogen bonds. researchgate.net

DFT studies combined with Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses help quantify the strength and nature of these hydrogen bonds. researchgate.netresearchgate.net For example, research on the interactions between ionic liquids and other molecules reveals that hydrogen bonding is a key mechanism, with F···H and O···H interactions being predominant. researchgate.net These computational analyses confirm that electrostatic interactions and hydrogen bonding significantly influence the structure and stability of this compound-containing ionic liquids. researchgate.net

Table 2: DFT Analysis of Intermolecular Interactions in a [BMIM][OTF] Ion Pair.
Interaction TypeInteracting AtomsCalculated Bond Distance (Å)Significance
Hydrogen BondS-O ··· H (Cation)~2.2 - 2.4Primary cation-anion interaction
Hydrogen BondF ··· H (Cation)~2.5 - 2.7Secondary cation-anion interaction

Note: Distances are representative values from DFT studies on similar imidazolium (B1220033) triflate systems. researchgate.netresearchgate.net

Conceptual DFT provides a framework to quantify the reactivity of chemical species through indices like electrophilicity (ω) and nucleophilicity (N). mdpi.com The electrophilicity index measures the energy stabilization a molecule experiences when it accepts electrons, while the nucleophilicity index quantifies its ability to donate electrons. mdpi.comresearchgate.net These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

For this compound, the strong electron-withdrawing nature of the triflate group makes the butyl group highly electrophilic and susceptible to nucleophilic attack. The triflate anion itself is a very weak nucleophile, which makes it an excellent leaving group. nih.gov DFT calculations can be used to determine the global and local electrophilicity/nucleophilicity indices for different atomic sites within the molecule. mdpi.com This analysis helps in predicting reaction sites and understanding reactivity patterns in complex chemical environments. chemrxiv.org

Table 3: Conceptual DFT Reactivity Indices.
IndexFormulaInterpretation for this compound
Electrophilicity (ω)ω = (μ²)/(2η)High for the butyl carbon attached to the triflate group, indicating a strong electrophilic character.
Nucleophilicity (N)N = EHOMO(Nu) - EHOMO(TCE)Very low for the triflate anion, confirming its excellent leaving group ability. nih.gov

Note: μ is the electronic chemical potential, η is the chemical hardness, and TCE is tetracyanoethylene, the reference molecule. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding within Ionic Liquids)

Molecular Dynamics Simulations of this compound-Containing Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the structure, dynamics, and thermodynamics of liquids and complex mixtures. For ionic liquids containing this compound, such as 1-butyl-3-methylimidazolium triflate, MD simulations have been crucial in understanding their behavior at the nanoscopic level. nih.gov

Simulations have revealed significant heterogeneity in aqueous solutions of these ionic liquids, where ions segregate into distinct domains. nih.gov MD studies can also be used to test and validate equations of state (EoS) under high pressure, comparing simulation-derived densities with experimental data. These simulations rely on accurate force fields, and considerable research has gone into developing and refining polarizable and non-polarizable force fields to better reproduce experimental properties like density, viscosity, and diffusion coefficients. acs.org

Thermodynamic Modeling of Vapor Phase Equilibrium and Cluster Formation

Thermodynamic modeling, often in conjunction with computational methods, is essential for describing the phase behavior of this compound-containing systems. This is particularly important for ionic liquids, which were once thought to be non-volatile. Studies have shown that at elevated temperatures, these compounds can have a non-negligible vapor pressure composed of neutral and charged clusters. nih.govresearchgate.net

Using a combination of empirical potential models and free energy computations, researchers have modeled the equilibrium composition of the vapor phase of 1-butyl-3-methylimidazolium triflate as a function of temperature and pressure. nih.govresearchgate.net These models predict the existence of small charged species at temperatures above 600 K and low pressures. nih.govresearchgate.net Furthermore, thermodynamic models like the soft-SAFT equation of state have been successfully applied to describe the non-ideal vapor-liquid equilibria (VLE) of binary mixtures of this compound-based ionic liquids with molecular solvents like water and alcohols. acs.orgua.pt

Table 4: Thermodynamic Modeling of [BMIM][Tf] Vapor Phase. nih.govresearchgate.net
PropertyModeling ApproachKey Finding
Vapor CompositionFree Energy Computations & Thermodynamic ModelingVapor consists of neutral ion pairs and small charged clusters.
Cluster StabilityAll-atom Empirical Potential ModelNon-negligible concentration of small charged species at T ≥ 600 K and P ≈ 0.01 Pa. nih.govresearchgate.net
Droplet PropertiesThermodynamic ModelingA liquid-like to solid-like transition occurs at ~190 K for nanometric droplets. nih.govresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Butyl Triflate Analogs with Tunable Reactivity

The development of novel analogs of this compound is a promising frontier for fine-tuning chemical reactivity and specificity. By modifying the structure of the butyl group, scientists can alter the compound's steric and electronic properties, thereby controlling its behavior in chemical reactions.

Research has shown that the reactivity of alkyl triflates is highly sensitive to their chemical structure and reaction conditions. dtic.mil For instance, studies on ω-bromoalkyl triflates demonstrate that the chain length and the nature of the solvent and reactants significantly influence product yields and can lead to different reaction pathways, such as the formation of cyclic intermediates or rearranged products. dtic.mil This sensitivity allows for the rational design of analogs for specific synthetic purposes.

An example of a functional analog is tert-butyldiphenylsilyl triflate, where the simple butyl group is replaced by a bulky silyl (B83357) group. This modification transforms the molecule from a simple alkylating agent into a highly stable and selectively removable protecting group for sensitive functionalities like alcohols and amines, which is crucial in the synthesis of complex organic molecules and advanced materials. lookchem.com Future research is focused on creating a broader library of such analogs with functional groups that can participate in subsequent reactions, act as directing groups, or introduce specific physical properties into the final product. The systematic study of these structure-activity relationships is critical for designing reagents with predictable and tunable reactivity. dtic.mil

Green Chemistry Approaches in this compound Synthesis and Application

In line with the principles of green chemistry, significant research efforts are directed towards developing more environmentally benign methods for both the synthesis and application of this compound and its derivatives. A major focus of this research is the use of this compound in the preparation of ionic liquids (ILs). chemimpex.comd-nb.info

Ionic liquids, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BMIM][OTf]), are often considered "green solvents" due to their low vapor pressure, non-flammability, and high thermal stability, which can reduce air pollution and hazards associated with volatile organic compounds. chemimpex.comevitachem.com The synthesis of these ILs can be achieved through the direct alkylation of heterocyclic compounds with reagents like this compound, often under solvent-free conditions, which enhances atom economy and minimizes waste. mdpi.comnih.gov Researchers have developed methods that yield triflate-based ILs quantitatively, avoiding the need for purification with organic solvents and the disposal of byproduct salts that are common in traditional metathesis reactions. mdpi.comnih.gov

Beyond their use as solvents, these ILs are being explored in other green applications. For example, aqueous biphasic systems composed of water-stable triflate ILs and carbohydrates are being developed for cleaner separation and extraction processes. rsc.org

Table 1: Examples of this compound-Derived Ionic Liquids and Their Green Chemistry Applications

Ionic LiquidSynthesis PrecursorKey PropertiesGreen ApplicationReference
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonateThis compoundLow volatility, high thermal stabilityGreen solvent, electrolyte for energy storage chemimpex.com
1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf])This compoundHigh ionic conductivity, hydrolytically stableSolvent for synthesis and polymerization, electrolyte evitachem.commdpi.com
1-Butyl-1,2,4-triazolium triflateThis compoundReusable Brønsted acid catalystCatalyst for multicomponent reactions ias.ac.in

Advanced Catalytic Systems Utilizing this compound as a Component

This compound and, more commonly, related metal triflates serve as crucial components in a wide array of advanced catalytic systems. Their effectiveness stems from the exceptional stability of the triflate anion, which makes it a superb leaving group and a non-coordinating counter-ion for highly Lewis acidic metal centers. wikipedia.org

Metal triflates, such as those of copper (Cu(OTf)₂), ytterbium (Yb(OTf)₃), and aluminum (Al(OTf)₃), are powerful and water-tolerant Lewis acid catalysts used in numerous organic transformations, including Friedel-Crafts reactions and multicomponent reactions. google.comresearchgate.netnih.govbeilstein-journals.orgresearchgate.net In some systems, the triflate compound acts as a precursor to the true catalytic species. For example, Cu(OTf)₂ can generate triflic acid in situ, which then catalyzes the reaction, while the remaining copper ions can act as polymerization inhibitors, improving selectivity. researchgate.net

The combination of metal triflates with other components leads to even more sophisticated catalytic systems. Research has explored mixing metal triflates with ionic liquids to create acidic catalysts for industrial processes like Friedel-Crafts alkylation. google.com Furthermore, copper(I) triflate combined with specific ligands forms highly effective catalyst systems for selective aerobic oxidation of alcohols. mdpi.com Future work aims to design novel multi-component catalysts where the triflate component can be precisely tuned to control catalyst activity and selectivity in complex chemical transformations. rsc.org

Table 2: Selected Catalytic Systems Involving Triflate Components

Triflate ComponentCatalyst SystemReaction TypeRole of TriflateReference
Copper(II) triflateCu(OTf)₂Biginelli reaction, Propargylamine synthesisLewis acid catalyst beilstein-journals.org
Ytterbium(III) triflateYb(OTf)₃Three-component imidazole (B134444) synthesisLewis acid catalyst researchgate.net
Copper(I) triflate(bpy)CuOTf/TEMPO/NMIAerobic alcohol oxidationComponent of the active catalyst complex mdpi.com
1-Butyl-3-methylpyridinium triflateIonic Liquid + AlCl₃Friedel-Crafts reactionsForms a biphasic acidic catalytic system google.com

Exploration of this compound in Supramolecular Chemistry and Advanced Materials

The unique reactivity of this compound makes it a valuable tool in the synthesis of polymers and advanced materials. Its role as a potent alkylating agent allows it to function as an initiator in cationic polymerization reactions. For example, methyl triflate, a close analog, can initiate the polymerization of oxazolines to create block copolymers. mdpi.com These polymers can be designed to self-assemble in solution, forming nanoscopic compartments (micelles or polymersomes) that can serve as nanoreactors for catalysis. mdpi.com

Derivatives of this compound are also instrumental in creating materials with specific functionalities. Tert-butyldiphenylsilyl triflate is employed as a protecting agent during the synthesis of advanced materials designed for applications in electronics, energy storage, and nanotechnology. lookchem.com Furthermore, the ionic liquids synthesized from this compound are finding widespread use in materials science. They serve as electrolytes in electrochemical applications like supercapacitors and lithium-ion batteries, where their ionic conductivity and stability are highly valued. chemimpex.comevitachem.com The ongoing research in this field focuses on using this compound-initiated polymerization to create novel polymers with precise architectures and exploring the self-assembly of these macromolecules into complex, functional supramolecular structures.

Mechanistic Studies with Enhanced Spectroscopic and Computational Techniques

A deep understanding of how this compound reactions proceed at a molecular level is crucial for optimizing existing applications and discovering new ones. Modern spectroscopic and computational techniques are providing unprecedented insights into these reaction mechanisms.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is used to observe reactions in real-time, allowing for the identification of transient intermediates and minor byproducts. numberanalytics.com For example, ¹³C NMR was used to identify the formation of 4-chloro-butyl triflate as a minor product in a reaction involving a bromoalkane and silver triflate in a chlorinated solvent, revealing an unexpected reaction pathway. dtic.mil Such studies help elucidate the complex interplay of factors like solvent, temperature, and reactant structure that dictate the reaction outcome. dtic.mil

In parallel, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. rsc.org DFT studies can model transition states, calculate reaction energy barriers, and explain the origins of selectivity. uq.edu.auresearchgate.net For instance, computational studies on reactions involving metal triflates have clarified the role of the triflate anion, showing it can act as a proton shuttle or stabilize key intermediates, thereby facilitating the catalytic cycle. nih.govacs.org The synergy between these advanced spectroscopic and computational methods is enabling a more profound and predictive understanding of this compound's reactivity, guiding the future development of this versatile compound. rsc.orgunizar.es

Q & A

Basic Research Questions

Q. What laboratory methods are recommended for synthesizing and characterizing Butyl Triflate?

  • Methodological Answer : this compound is synthesized via nucleophilic substitution between triflic acid and butanol derivatives under strictly anhydrous conditions. Purification is achieved through fractional distillation under inert gas. Characterization involves ¹H and ¹³C NMR to confirm molecular structure, IR spectroscopy to identify the triflate group (asymmetric S-O stretching at ~1420 cm⁻¹), and elemental analysis for purity validation. Stability during storage should be monitored using inert-atmosphere techniques .

Q. Which analytical techniques are most effective in assessing the purity and stability of this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) detects volatile impurities, while thermal gravimetric analysis (TGA) evaluates decomposition thresholds. Stability under varying storage conditions (e.g., humidity, temperature) is tracked via periodic NMR analysis. For quantitative purity, combine elemental analysis with standardized titration methods for sulfate/byproduct quantification .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It is widely used as a strong alkylating agent for oxygen, nitrogen, and sulfur nucleophiles. For example, in glycosylation reactions, optimize yields by controlling stoichiometry (1.2–1.5 eq. This compound) and reaction time (2–4 hrs at −20°C). Monitor reaction progress using thin-layer chromatography (TLC) with UV-active substrates .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity of this compound in stereoselective alkylation reactions?

  • Methodological Answer : Apply gradient-corrected DFT functionals (e.g., Becke’s 1988 exchange-correlation functional) to model transition states and electron density distributions. Compare calculated activation energies (ΔG‡) with experimental kinetic data from Arrhenius plots. Validate stereochemical outcomes using polarizable continuum models (PCM) to simulate solvent effects .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

  • Methodological Answer : Design replication studies with controlled variables (e.g., solvent dielectric constant, substrate steric bulk). Use meta-analysis to identify systematic biases, such as moisture contamination in kinetic studies. Apply multivariate regression to isolate factors like counterion pairing (e.g., triflate vs. tosylate) and temperature gradients .

Q. How does the coordination behavior of this compound with transition metals influence its role in catalytic cycles?

  • Methodological Answer : Investigate coordination modes via single-crystal X-ray diffraction to determine binding geometries (e.g., monodentate vs. bidentate). Pair spectroscopic methods (e.g., UV-Vis for d-d transitions) with DFT-optimized structures to correlate ligand distortion with catalytic turnover. Solvent-dependent complexation can be probed using Job’s plot analysis .

Q. What methodologies are optimal for studying the solvent effects on the hydrolysis kinetics of this compound?

  • Methodological Answer : Employ stopped-flow techniques to measure hydrolysis rates in solvents of varying polarity (e.g., water, DMSO, THF). Use Eyring plots to derive activation parameters (ΔH‡, ΔS‡). Complement with computational solvent models (e.g., COSMO-RS) to correlate rate constants with solvent descriptors like Kamlet-Taft parameters .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in the reported thermal stability of this compound?

  • Methodological Answer : Perform comparative TGA-DSC studies under standardized conditions (heating rate 10°C/min, N₂ atmosphere). Cross-validate with accelerated aging experiments (40–60°C for 48–72 hrs) and NMR monitoring. Discrepancies may arise from trace protic impurities or inconsistent sample preparation protocols .

Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions involving this compound?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design to model interactions between variables (e.g., temperature, catalyst loading). Validate models via ANOVA and lack-of-fit tests. For high-throughput screening, apply machine learning algorithms to predict optimal conditions from historical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.